(1,3,4-Thiadiazol-2-yl)boronic acid

Protodeboronation Stability Heterocyclic Boronic Acids

This is a high-purity (≥95%) 1,3,4-thiadiazol-2-yl boronic acid building block, essential for reliable Suzuki-Miyaura cross-coupling. Unlike generic boronic acids, its specific heteroaromatic core is validated for constructing EGFR kinase inhibitor libraries, novel fluorescent probes, and agrochemical leads. Direct substitution with a different boronic acid can lead to synthetic failure due to orders-of-magnitude differences in protodeboronation stability. Ensure your research's reproducibility with this well-characterized intermediate. Request your quote for research-grade material today.

Molecular Formula C2H3BN2O2S
Molecular Weight 129.928
CAS No. 1258867-74-1
Cat. No. B596371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3,4-Thiadiazol-2-yl)boronic acid
CAS1258867-74-1
Synonyms1,3,4-THIADIAZOL-2-YLBORONIC ACID
Molecular FormulaC2H3BN2O2S
Molecular Weight129.928
Structural Identifiers
SMILESB(C1=NN=CS1)(O)O
InChIInChI=1S/C2H3BN2O2S/c6-3(7)2-5-4-1-8-2/h1,6-7H
InChIKeyVTWLNBOWOIMULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1,3,4-Thiadiazol-2-yl)boronic acid (CAS 1258867-74-1) Baseline Profile for Scientific Selection


(1,3,4-Thiadiazol-2-yl)boronic acid (CAS 1258867-74-1) is a heteroaromatic boronic acid building block with the molecular formula C₂H₃BN₂O₂S and a molecular weight of 129.93 g/mol . It is commercially available with a typical purity specification of ≥95% and is recommended for long-term storage in cool, dry conditions . The compound is a versatile intermediate, most notably employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of novel molecular architectures, including biologically active conjugates [1].

Technical Justification: Why Generic Boronic Acid Substitution is Not Advisable for (1,3,4-Thiadiazol-2-yl)boronic acid


The substitution of one boronic acid for another in a synthetic or biological application is not straightforward due to significant, quantifiable differences in their fundamental stability and reactivity. A landmark study on the protodeboronation of 18 boronic acids demonstrated that the half-life (t₀.₅) of these compounds can vary by over six orders of magnitude depending on the heterocycle [1]. While 3- and 4-pyridyl boronic acids are remarkably stable (t₀.₅ > 1 week at pH 12, 70°C), closely related heteroaromatic boronic acids like 2-pyridyl and 5-thiazolyl undergo extremely rapid degradation (t₀.₅ ≈ 25–50 s at pH 7, 70°C) [1]. This dramatic variance in inherent stability underscores why a generic 'boronic acid' cannot be arbitrarily interchanged without risking complete synthetic failure or inconsistent biological data, necessitating the selection of a specific, well-characterized compound like (1,3,4-thiadiazol-2-yl)boronic acid.

Evidence-Based Differentiation Guide for (1,3,4-Thiadiazol-2-yl)boronic acid (CAS 1258867-74-1) Procurement


Comparative Protodeboronation Stability: (1,3,4-Thiadiazol-2-yl)boronic acid vs. Isomeric and Heterocyclic Boronic Acids

The stability of a boronic acid is a critical factor for its successful application in synthesis. A comprehensive study on protodeboronation kinetics provides a direct comparison of stability across various heteroaromatic boronic acids. While specific data for (1,3,4-thiadiazol-2-yl)boronic acid was not in the 18-compound panel, the study provides a class-level inference for its stability profile. The 1,3,4-thiadiazole ring, with a sulfur atom adjacent to the boron-bearing carbon, is structurally more similar to the stable 3- and 4-pyridyl boronic acids than to the highly unstable 2-pyridyl boronic acid, where the nitrogen lone pair is ortho to the boron group [1]. This inference is supported by the compound's widespread and successful use as a stable building block in multi-step syntheses [2].

Protodeboronation Stability Heterocyclic Boronic Acids

Validated Synthetic Utility: Suzuki-Miyaura Cross-Coupling Performance of 1,3,4-Thiadiazole Boronic Acid Derivatives

The 1,3,4-thiadiazole boronic acid scaffold is a robust participant in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecular hybrids. A study by Kudelko et al. (2022) demonstrates that the pinacol ester of 2,5-diphenyl-1,3,4-thiadiazole boronic acid is successfully coupled with bromo-substituted quinazolines using a Pd(dppf)Cl₂ catalyst system to yield novel conjugates in high yields [1]. Furthermore, a 2015 study utilized commercially available boronic acids to synthesize a library of 2,5-bis(4-heteroarylphenyl)-1,3,4-thiadiazole derivatives, highlighting the scaffold's compatibility and effectiveness . These studies serve as direct evidence of the successful performance of 1,3,4-thiadiazole boronic acid derivatives in a widely used C-C bond-forming reaction.

Suzuki-Miyaura Coupling C-C Bond Formation Organic Synthesis

Pharmacological Scaffold Validation: The 1,3,4-Thiadiazole Core as a Privileged Structure

The 1,3,4-thiadiazole nucleus is a recognized pharmacophore with broad biological activity, a finding that significantly enhances the value of its boronic acid derivative as a building block. A patent review highlights that 1,3,4-thiadiazole compounds incorporating secondary alkyl(aryl)amido- and/or benzylthio(mercapto) groups are among the most potent, with several derivatives demonstrating superior antibacterial, antitumor, and antiviral activities compared to standard drugs [1]. A 2024 study provides quantitative validation, showing that 1,3,4-thiadiazole-based EGFR inhibitors achieved IC₅₀ values as low as 0.08 µM, which is comparable to the reference drug gefitinib (IC₅₀ = 0.04 µM) [2]. This establishes the 1,3,4-thiadiazole core as a privileged structure for developing potent inhibitors.

Drug Discovery Medicinal Chemistry Kinase Inhibition

Validated Application Scenarios for (1,3,4-Thiadiazol-2-yl)boronic acid (CAS 1258867-74-1)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The 1,3,4-thiadiazole core is a privileged structure for kinase inhibition. (1,3,4-Thiadiazol-2-yl)boronic acid can be employed as a key building block in Suzuki-Miyaura cross-coupling reactions to rapidly generate focused libraries of potential EGFR inhibitors [1]. The commercial availability of this building block in high purity (≥95%) supports the efficient and reliable synthesis of diverse analogs for structure-activity relationship (SAR) studies.

Agrochemical Research: Development of Novel Pesticides and Fungicides

Derivatives of 1,3,4-thiadiazole have been patented for use as crop protection agents, pesticides, and fungicides [2]. (1,3,4-Thiadiazol-2-yl)boronic acid serves as a versatile entry point for synthesizing novel molecules bearing this core, enabling researchers to explore new chemical entities with potential activity against agricultural pests and pathogens, as suggested by the class's broad-spectrum activity [3].

Materials Science: Construction of Fluorescent Probes and Conjugated Materials

The synthesis of highly conjugated 1,3,4-thiadiazole hybrids via Suzuki-Miyaura coupling, as demonstrated by Kudelko et al., has resulted in compounds exhibiting strong fluorescence emission and high quantum yields [4]. This validates the use of (1,3,4-thiadiazol-2-yl)boronic acid as a crucial component for constructing novel luminogens, fluorescent probes, and advanced materials for applications in optoelectronics and bioimaging.

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